1-Isopentyl-3-methylpiperidin-4-ol
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Overview
Description
1-Isopentyl-3-methylpiperidin-4-ol is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of an isopentyl group and a methyl group attached to the piperidine ring, along with a hydroxyl group at the fourth position. The compound’s unique structure makes it an interesting subject for various scientific studies and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopentyl-3-methylpiperidin-4-ol typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method includes the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing multiple stereocenters. The resulting piperidinol can undergo dehydration in an acidic environment to form tetrahydropyridine derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using similar synthetic routes but optimized for higher yields and purity. The use of advanced catalytic processes and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Isopentyl-3-methylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various piperidine derivatives.
Scientific Research Applications
1-Isopentyl-3-methylpiperidin-4-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-Isopentyl-3-methylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and piperidine ring play crucial roles in its binding affinity and activity. For example, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 1-tert-Butyl-3-methylpiperidin-4-ol
- 4-Acyloxy-1-tert-butyl-3-methylpiperidines
Comparison: 1-Isopentyl-3-methylpiperidin-4-ol is unique due to its specific isopentyl and methyl substitutions, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H23NO |
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Molecular Weight |
185.31 g/mol |
IUPAC Name |
3-methyl-1-(3-methylbutyl)piperidin-4-ol |
InChI |
InChI=1S/C11H23NO/c1-9(2)4-6-12-7-5-11(13)10(3)8-12/h9-11,13H,4-8H2,1-3H3 |
InChI Key |
YLGIWAOKAQQYLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1O)CCC(C)C |
Origin of Product |
United States |
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